molecular formula C8H11N2Na3O6 B101631 Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt CAS No. 19019-43-3

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt

Cat. No. B101631
CAS RN: 19019-43-3
M. Wt: 300.15 g/mol
InChI Key: WLMMGNLFDSJGOG-UHFFFAOYSA-K
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Description

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt, commonly known as Tricine, is a zwitterionic buffer that is widely used in biochemical and molecular biology research. It was first synthesized by Good et al. in 1966 and has since become one of the most popular buffers in biological research due to its unique properties.

Mechanism Of Action

Tricine acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 8.1, which makes it effective in the pH range of 7.4 to 9.0. Tricine also has a low ionic strength, which minimizes the effects of ionic interactions on biological molecules.

Biochemical And Physiological Effects

Tricine has been shown to have a number of biochemical and physiological effects. It has been found to enhance the solubility of proteins, increase the stability of enzymes, and reduce the aggregation of proteins. Tricine has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tricine is its ability to maintain a stable pH in the presence of denaturing agents. This makes it particularly useful in the analysis of proteins and nucleic acids. Tricine also has a low ionic strength, which minimizes the effects of ionic interactions on biological molecules.
One limitation of Tricine is its relatively low buffering capacity compared to other buffers such as HEPES and MES. This means that larger volumes of Tricine buffer may be required to maintain a stable pH in certain experiments.

Future Directions

There are a number of future directions for the use of Tricine in biochemical and molecular biology research. One area of interest is the development of new Tricine derivatives with improved properties such as higher buffering capacity or increased solubility. Another area of interest is the use of Tricine in new applications such as the analysis of membrane proteins or the development of new drug delivery systems.
In conclusion, Tricine is a widely used buffer in biochemical and molecular biology research due to its unique properties. It is particularly useful in the analysis of proteins and nucleic acids due to its ability to maintain a stable pH in the presence of denaturing agents. While Tricine has some limitations, there are a number of future directions for its use in research.

Synthesis Methods

Tricine can be synthesized by reacting glycine with chloroacetic acid and then reacting the resulting product with ethylenediamine. The trisodium salt form of Tricine is obtained by neutralizing the acidic form of Tricine with sodium hydroxide.

Scientific Research Applications

Tricine is commonly used as a buffer in biochemical and molecular biology research. It is particularly useful in the analysis of proteins and nucleic acids due to its ability to maintain a stable pH in the presence of denaturing agents such as urea and guanidine hydrochloride.

properties

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O6.3Na/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16;;;/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMMGNLFDSJGOG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2Na3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049809
Record name Trisodium ethylenediamine triacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt

CAS RN

19019-43-3
Record name Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, sodium salt (1:3)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium ethylenediamine triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-, sodium salt (1:3)
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